4-Amino-5-bromo-2-chloro-benzoic acid methyl ester
Overview
Description
“4-Amino-5-bromo-2-chloro-benzoic acid methyl ester” is a complex organic compound. It is derived from benzoic acid, which has an amino group (-NH2), a bromo group (-Br), and a chloro group (-Cl) attached to the benzene ring. The carboxylic acid group (-COOH) of the benzoic acid is esterified with a methyl group (-CH3), forming a methyl ester .
Molecular Structure Analysis
The molecular structure of “4-Amino-5-bromo-2-chloro-benzoic acid methyl ester” can be deduced from its name and the structures of similar compounds . It would have a benzene ring (from the benzoic acid) with an amino group, a bromo group, and a chloro group attached. The carboxylic acid group of the benzoic acid would be esterified with a methyl group.Scientific Research Applications
Synthesis of Na+/H+ Antiporter Inhibitors
A study explored the synthesis of benzoylguanidines as Na+/H+ exchanger (NHE) inhibitors, which are beneficial for preserving cellular integrity during cardiac ischemia and reperfusion. This research highlighted the importance of ortho substitution on the acylguanidine for compound potency. The synthesis involved multiple steps, including the use of directed ortho metalation, palladium-catalyzed cross-coupling reactions, and nucleophilic displacement reactions, leading to the development of potent NHE-1 subtype-specific inhibitors with cardioprotective effects (Baumgarth, Beier, & Gericke, 1997).
High Pressure vs. Thermal Activation in Conjugate Addition of Amines
Another application involves the reactions of methyl or ethyl 4-tert-butylcyclohexylidene bromoacetates with amines under different conditions, leading to a variety of products including spiro aziridine derivatives and α-amino β,γ-unsaturated esters. This research offers new access to spirocyclamines and demonstrates the impact of experimental conditions on reaction outcomes (Rulev et al., 1998).
Synthesis of 1,2,4-Triazole Derivatives
The compound also finds application in the synthesis of 1,2,4-triazole derivatives with potential antimicrobial activities. Through a series of reactions including esterification, cyclization, and aminomethylation, novel 4-substituted aminomethyl-2-(4'diethylsulphonamide phenyl)-1,3,4-oxadiazolin-5-thiones were synthesized and evaluated for their biological activity, showcasing the compound's role in developing new antimicrobial agents (Havaldar & Khatri, 2006).
Synthesis of Benzoheterocyclic Compounds
Furthermore, the chemical serves as a precursor in the synthesis of novel benzoheterocyclic compounds acting as inhibitors of 5-lipoxygenase and antagonists of leukotriene D4, indicating its utility in the development of compounds with potential therapeutic applications in inflammation and asthma (Musser et al., 1987).
Development of Anticancer Agents
Additionally, research into the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their evaluation as anticancer agents exemplifies the potential of this compound in contributing to the fight against cancer through the development of novel therapeutic molecules (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
properties
IUPAC Name |
methyl 4-amino-5-bromo-2-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMPJAKIUAACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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